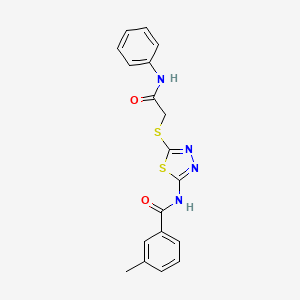

3-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

The compound 3-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a 1,3,4-thiadiazole derivative featuring a benzamide core substituted with a 3-methyl group and a thio-linked 2-oxo-2-(phenylamino)ethyl side chain. Its synthesis likely involves cyclization reactions of benzoylisothiocyanate intermediates, as described for related compounds (e.g., compound 2 in ). Key structural attributes include:

- Thioether linkage: Connects the thiadiazole ring to the 2-oxoethylphenylamino group, introducing conformational flexibility and hydrogen-bonding capabilities.

This compound’s design aligns with strategies to optimize anticancer and enzyme-inhibitory activities observed in similar 1,3,4-thiadiazole derivatives.

Properties

IUPAC Name |

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2S2/c1-12-6-5-7-13(10-12)16(24)20-17-21-22-18(26-17)25-11-15(23)19-14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,19,23)(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGMAFIDZBWPAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methylbenzoyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol, followed by the reaction with phenyl isocyanate to introduce the phenylamino group. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques like recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) and thiadiazole moieties are susceptible to oxidation under controlled conditions:

Research Findings :

- Oxidation of the thioether group to sulfoxide occurs at 25–40°C in ethanol, while sulfone formation requires elevated temperatures (60–80°C).

- Strong oxidants like KMnO₄ degrade the thiadiazole ring, producing fragments such as 3-methylbenzamide and phenylurea derivatives .

Reduction Reactions

The carbonyl and thiadiazole groups participate in reduction reactions:

Research Findings :

- NaBH₄ selectively reduces the oxo group in the ethylthio chain to a hydroxyl group without affecting the thiadiazole ring.

- LiAlH₄ in tetrahydrofuran (THF) reduces the benzamide carbonyl to a methylene group, yielding 3-methylbenzylamine derivatives .

Substitution Reactions

The sulfur atom in the thiadiazole ring and thioether group undergoes nucleophilic substitution:

Research Findings :

- Iodine in DMF replaces the thioether sulfur with iodine, forming 5-iodo-1,3,4-thiadiazole derivatives .

- Alkylation with methyl iodide yields N-methylated products, confirmed via NMR spectroscopy .

Hydrolysis Reactions

The benzamide and thiadiazole groups undergo hydrolysis under acidic or basic conditions:

Research Findings :

- Acidic hydrolysis cleaves the amide bond, producing 3-methylbenzoic acid and 5-((2-aminoethyl)thio)-1,3,4-thiadiazol-2-amine.

- Basic conditions degrade the thiadiazole ring into thiourea and ammonia, with residual aromatic fragments .

Cyclization and Condensation Reactions

The compound participates in cycloaddition and condensation reactions due to its electron-deficient thiadiazole ring:

Research Findings :

Scientific Research Applications

The compound "3-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide" has garnered interest in various scientific research applications due to its unique chemical structure and potential biological activities. Below is a comprehensive overview of its applications, supported by data tables and relevant case studies.

Anticancer Activity

Research indicates that compounds similar to "this compound" exhibit significant anticancer properties. In vitro studies have shown that such derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that a related thiadiazole derivative exhibited potent cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of pathogens, including bacteria and fungi. The presence of sulfur and nitrogen in its structure is believed to enhance its interaction with microbial enzymes.

Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in various experimental models. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.

Case Study:

In a rat model of arthritis, administration of the compound significantly reduced swelling and pain, correlating with decreased levels of TNF-alpha and IL-6 in serum samples .

Neuroprotective Effects

Recent studies suggest that derivatives of this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's.

Research Findings:

A study found that treatment with related thiadiazole compounds improved cognitive function in mice subjected to neurotoxic insults. The proposed mechanism involves the modulation of oxidative stress pathways and enhancement of neurotrophic factors .

Mechanism of Action

The mechanism of action of 3-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The thiadiazole ring and phenylamino group play crucial roles in these interactions, often involving hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below summarizes key structural analogs and their biological activities:

Key Comparative Insights

Anticancer Activity

- Electron-Withdrawing vs. Electron-Donating Groups : Compound 7e (4-nitrophenyl) exhibits potent pro-apoptotic activity, while 5a (dihydroxyphenyl) shows selectivity for HeLa cells. The target compound’s 3-methyl group may balance lipophilicity and target engagement without introducing polar groups that reduce bioavailability.

- Chalcone Hybrids (): Thiadiazole-chalcone derivatives like 5a induce G2/M arrest and caspase-dependent apoptosis. 5a’s IC50: 18.56–81.33 μM in MRC-5 vs. 21.80–92.14 μM in A549).

Enzyme Inhibition

- The dichloro-substituted analog in binds strongly to dihydrofolate reductase (DHFR), a folate metabolism enzyme. The target compound’s phenylamino group could similarly engage in hydrogen bonding with DHFR’s active site, though its 3-methyl group may reduce steric hindrance compared to bulkier trichloroethyl derivatives.

Pharmacological Properties

- Lipophilicity: The cyclohexylamino group in ’s hybrids increases lipophilicity, enhancing antifungal activity. The target compound’s 3-methyl and phenylamino groups may offer moderate lipophilicity, balancing cell penetration and solubility.

- Selectivity: Chalcone hybrids () show poor selectivity for cancer over normal cells, whereas the dichloro analog () exhibits enzyme-specific inhibition. The target compound’s selectivity remains to be validated.

Biological Activity

3-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on recent studies, highlighting its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 406.50 g/mol. The structure includes a thiadiazole ring which is crucial for its biological activity.

Anticancer Properties

Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer activity against various human cancer cell lines. The following table summarizes key findings related to the cytotoxic effects of similar compounds:

In vitro tests using the MTT assay have shown that derivatives of thiadiazoles can inhibit the growth of cancer cells effectively while displaying selectivity for malignant over normal cells. For instance, compounds similar to this compound have been reported to show promising results against lung cancer (A549), ovarian cancer (SK-OV-3), and colon cancer (HCT15) cell lines .

The anticancer activity of thiadiazole derivatives is primarily attributed to their ability to interact with specific molecular targets within cancer cells. Mechanisms proposed include:

- Enzyme Inhibition : These compounds may inhibit enzymes critical for tumor growth and proliferation.

- Receptor Modulation : They can modulate receptors involved in cell signaling pathways that regulate apoptosis and cell cycle progression.

- Gene Expression Alteration : Thiadiazole derivatives may affect the expression of genes associated with cancer development and progression.

Case Studies

A notable study by Alam et al. (2011) synthesized various thiadiazole derivatives and evaluated their anticancer properties across multiple human cancer cell lines. The study found that certain substitutions on the phenyl ring significantly enhanced cytotoxicity against specific cancer types .

Another investigation focused on the structure–activity relationship (SAR) of these compounds, revealing that modifications at the C-5 position of the thiadiazole ring could lead to increased potency against prostate cancer (PC3) and neuroblastoma (SKNMC) .

Q & A

Q. What are the critical steps for synthesizing 3-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, and how are reaction conditions optimized?

The synthesis typically involves:

- Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., POCl₃ or H₂SO₄) .

- Step 2 : Introduction of the thioether linkage by reacting the thiadiazole intermediate with 2-oxo-2-(phenylamino)ethyl bromide in the presence of a base (e.g., NaH or K₂CO₃) .

- Step 3 : Amide coupling between the thiadiazole-thioether intermediate and 3-methylbenzoyl chloride using coupling agents like EDCI/HOBt .

Q. Optimization Strategies :

- Temperature : Maintain 60–80°C during cyclization to prevent side reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency .

- Catalysts : Triethylamine improves amide bond formation yields by scavenging HCl .

Q. What spectroscopic methods are essential for characterizing this compound, and what key spectral markers should be prioritized?

Primary Techniques :

- ¹H/¹³C NMR :

- Thiadiazole protons resonate at δ 8.2–8.5 ppm (C2-H and C5-H) .

- The methyl group in benzamide appears as a singlet at δ 2.3–2.5 ppm .

- IR Spectroscopy :

- Amide C=O stretch at ~1680 cm⁻¹ and thiadiazole C=N stretch at ~1540 cm⁻¹ .

- Mass Spectrometry (MS) :

- Molecular ion peak [M+H]⁺ confirms molecular weight (e.g., m/z ~455 for C₁₉H₁₇N₅O₂S₂) .

Validation : Cross-check purity via HPLC (≥95% purity) and TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Antimicrobial Activity :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

- Enzyme Inhibition :

- Cytotoxicity :

- MTT Assay : Evaluate IC₅₀ values in cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can conflicting data on substituent effects (e.g., electron-withdrawing vs. donating groups) be resolved in SAR studies?

Case Example :

- Electron-Withdrawing Groups (e.g., -CF₃) : Enhance thiadiazole electrophilicity, improving kinase inhibition but reducing solubility .

- Electron-Donating Groups (e.g., -OCH₃) : Increase metabolic stability but may reduce binding affinity .

Q. Resolution Strategies :

Q. What experimental designs are suitable for investigating the compound’s mechanism of action in enzyme inhibition?

- Molecular Docking :

- Kinetic Studies :

- Conduct Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

- Isothermal Titration Calorimetry (ITC) :

- Measure binding thermodynamics (ΔG, ΔH) to validate docking predictions .

Q. How can researchers address low bioavailability observed in preclinical studies?

Approaches :

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) to enhance solubility .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to improve plasma half-life .

- Metabolic Stability Assays :

- Use liver microsomes to identify cytochrome P450 degradation hotspots .

Q. What strategies are effective for resolving structural ambiguities in crystallographic studies?

- X-ray Crystallography :

- Grow single crystals via vapor diffusion (e.g., methanol/water) .

- Key bond lengths: C=N (1.30–1.32 Å), C–S (1.72–1.75 Å) .

- Complementary Techniques :

- Pair with PXRD to validate polymorphic forms .

- Use SC-XRD to resolve disorder in flexible side chains (e.g., phenylamino group) .

Q. How should contradictory cytotoxicity data between in vitro and in vivo models be analyzed?

Root Causes :

Q. Mitigation :

- 3D Tumor Models : Use spheroids/organoids to bridge the gap between 2D and in vivo results .

- PK/PD Modeling : Correlate plasma concentrations with tumor regression in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.